Tris-succinimidyl aminotriacetate
Overview
Description
Tris-succinimidyl aminotriacetate is a derivative of succinimide, utilized in various chemical and biochemical applications due to its ability to form stable linkers in the modification of proteins and other molecules. Succinimides are crucial in synthetic chemistry for their role in creating cyclic imide structures, which are prevalent in pharmacologically active compounds.
Synthesis Analysis
The synthesis of succinimides, including tris-succinimidyl aminotriacetate, involves reactions that yield important pharmacological succinimides. These syntheses often incorporate methods such as dichlorodiformyl, Schiff base formation, chalcone synthesis, and Barbier type allylation. Such methods have been developed and refined over years to enhance the efficiency and yield of the desired products (Patil & Rajput, 2014).
Scientific Research Applications
Enhanced Drug Loading Efficiency
Tris-succinimidyl aminotriacetate (TSAT) has been utilized in the efficient conjugation of drugs to nanoparticles. In a study by Guo, Huang, and Zheng (2010), TSAT was used as a triplex "hand" coupling reagent, significantly enhancing the doxorubicin loading efficiency of bacterial magnetic nanoparticles (BMP). This method resulted in a doxorubicin-coupled BMP with 62% drug loading ratio, showcasing its potential for targeted drug delivery systems (Guo, Huang, & Zheng, 2010).
Applications in Hydrogel Formation
TSAT has also been employed in the creation of hydrogels. Trabbic-Carlson, Setton, and Chilkoti (2003) used TSAT for chemically cross-linking hydrogels of genetically engineered elastin-like polypeptides. These hydrogels demonstrated significant changes in stiffness and elasticity across temperature ranges, offering insights into the design of temperature-responsive biomaterials (Trabbic-Carlson, Setton, & Chilkoti, 2003).
Synthesis and Evaluation of Targeted Nanoparticles
Further exploring the role of TSAT in nanoparticle technology, Guo, Ding, and Zheng (2013) synthesized c(RGDyK)-coupled superparamagnetic iron oxide nanoparticles for specific delivery of doxorubicin to tumor cells. Using TSAT, they achieved a high drug load ratio and enhanced uptake by target tumor cells, indicating the reagent's effectiveness in targeted therapy (Guo, Ding, & Zheng, 2013).
Functionalized Dyes as Probes
The chemical properties of TSAT have been leveraged in the development of functionalized dyes. Flanagan et al. (1997) described the synthesis of functionalized tricarbocyanine dyes, reactive towards primary amines, useful as fluorescent probes for biomolecules. These dyes, containing succinimidyl ester groups, demonstrated potential in biomedical imaging and molecular tagging (Flanagan et al., 1997).
Safety And Hazards
Future Directions
Research on TSAT continues to explore its applications in protein labeling, structural biology, and drug development. Future studies may focus on optimizing its use, exploring new crosslinking strategies, and understanding its behavior in complex biological systems .
For further details and recent literature references, refer to the Crosslinker Application Guide .
properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-[bis[2-(2,5-dioxopyrrolidin-1-yl)oxy-2-oxoethyl]amino]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O12/c23-10-1-2-11(24)20(10)32-16(29)7-19(8-17(30)33-21-12(25)3-4-13(21)26)9-18(31)34-22-14(27)5-6-15(22)28/h1-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYIJYHIEQLQITN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CN(CC(=O)ON2C(=O)CCC2=O)CC(=O)ON3C(=O)CCC3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00399961 | |
Record name | Tri(N-succinimidyl) nitrilotriacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00399961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
482.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tris-succinimidyl aminotriacetate | |
CAS RN |
401514-72-5 | |
Record name | Tri(N-succinimidyl) nitrilotriacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00399961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Nitrilotriacetic acid tri(N-succinimidyl) ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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